2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N-phenyl-N-(propan-2-yl)acetamide is a synthetic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N-phenyl-N-(propan-2-yl)acetamide typically involves a multi-step process. One common method starts with the condensation of isatin or its derivatives with o-phenylenediamine in glacial acetic acid under microwave irradiation . This reaction forms the indoloquinoxaline core, which is then further functionalized through various chemical reactions.
For example, the indoloquinoxaline core can be alkylated with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone . This step introduces the propan-2-yl group, and subsequent reactions with phenyl isocyanate yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and alkylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N-phenyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced indoloquinoxaline derivatives.
Substitution: Formation of various substituted indoloquinoxaline derivatives.
Scientific Research Applications
2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and proteins, particularly its ability to intercalate into DNA.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The primary mechanism of action for 2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N-phenyl-N-(propan-2-yl)acetamide involves DNA intercalation . This means the compound inserts itself between the base pairs of the DNA double helix, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s ability to stabilize the DNA duplex is a key factor in its anticancer and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its antitumor properties.
6H-indolo[2,3-b]quinoxaline derivatives: These compounds share the same core structure and exhibit similar biological activities.
Uniqueness
What sets 2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)-N-phenyl-N-(propan-2-yl)acetamide apart is its specific functional groups, which enhance its ability to interact with biological targets. The presence of the N-phenyl-N-(propan-2-yl)acetamide group increases its lipophilicity, potentially improving its cellular uptake and bioavailability.
Properties
Molecular Formula |
C26H24N4O |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(9-methylindolo[3,2-b]quinoxalin-6-yl)-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C26H24N4O/c1-17(2)30(19-9-5-4-6-10-19)24(31)16-29-23-14-13-18(3)15-20(23)25-26(29)28-22-12-8-7-11-21(22)27-25/h4-15,17H,16H2,1-3H3 |
InChI Key |
VOBBEZRNLATODM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC(=O)N(C5=CC=CC=C5)C(C)C |
Origin of Product |
United States |
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